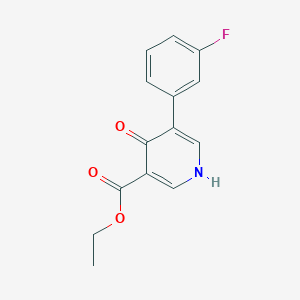
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized through reactions with corresponding benzaldehydes .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been studied using modern physical-chemical methods of analysis .科学的研究の応用
Crystal Structure Analysis
- The compound has been studied for its crystal structure, providing insights into its molecular configuration. For instance, Kumar et al. (2018) synthesized a similar compound and analyzed its crystal structure using X-ray diffraction. They found that the compound's crystal structure is stabilized by various hydrogen interactions and weak π···π interactions, which contribute to the stability of the crystal structure (Kumar, Banerjee, Brahmachari, & Gupta, 2018).
Supramolecular Aggregation
- Research into the compound's supramolecular aggregation through interactions like C-H...O, C-H...F, and C-H...π has been conducted. Suresh et al. (2007) investigated polysubstituted pyridines, revealing that they adopt nearly planar structures and are stabilized by these interactions (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Photoisomerization Studies
- The photoisomerization properties of derivatives of the compound have been explored. Vyňuchal et al. (2008) studied the absorption and fluorescence spectra of similar compounds, observing E-Z photoisomerization and confirming the Z-isomer's thermodynamic stability via NMR spectroscopy (Vyňuchal, Lun̆ák, Hatlapatková, Hrdina, Lyčka, Havel, Vyňuchalová, & Jirásko, 2008).
Role of Fluorine in Weak Interactions
- Studies have been done to understand the role of fluorine in weak interactions within the compound's structure. Shashi et al. (2020) synthesized similar 1,4-dihydropyridines and analyzed the effect of a fluorine atom on their assembly, revealing insights into the self-assembly of compounds with various types of non-covalent interactions (Shashi, Prasad, & Begum, 2020).
Potential Calcium-Channel Antagonist Activity
- The compound has been researched for its potential activity as a calcium-channel antagonist. Linden et al. (2011) explored similar 1,4-dihydropyridine derivatives, examining their conformations and interactions in crystal structures. This research contributes to understanding the potential medicinal properties of these compounds (Linden, Şafak, Şimşek, & Gündüz, 2011).
Selective Synthesis Applications
- The compound has been used in selective synthesis processes. Lebedˈ et al. (2012) reported on its use in cyclocondensation reactions to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, highlighting its utility in selective organic synthesis processes (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).
Synthesis of Dihydropyridine Derivatives
- The synthesis of various dihydropyridine derivatives involving the compound has been a focus of research. Angelini et al. (1996) developed a method for synthesizing ethyl 1-alkyl-1,4,5,6-tetrahydro-6-oxopyridine-3-carboxylates, demonstrating the compound's role in the synthesis of complex organic structures (Angelini, Erba, & Pocar, 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-(3-fluorophenyl)-4-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-4-3-5-10(15)6-9/h3-8H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBTUIVCKYNFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406401.png)
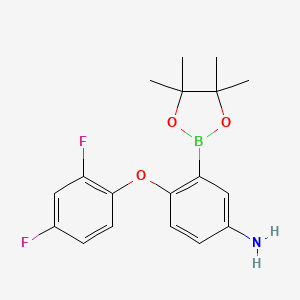
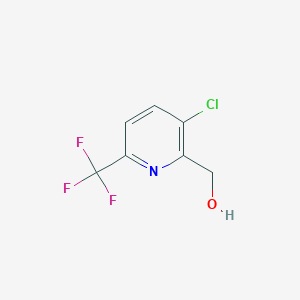
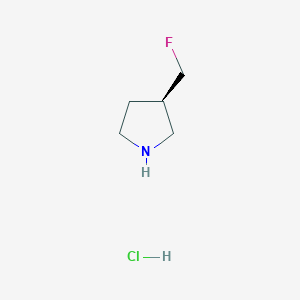

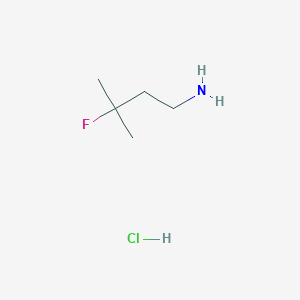
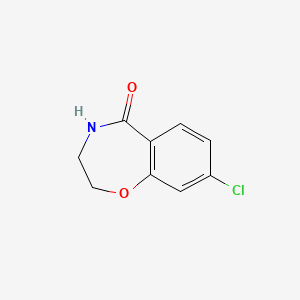
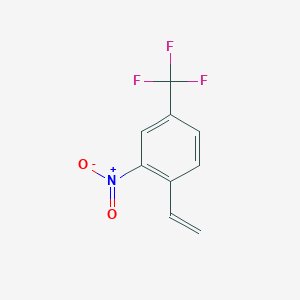

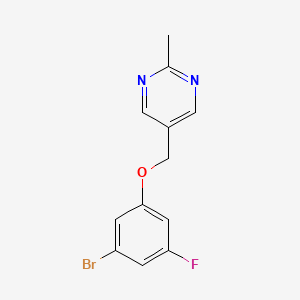

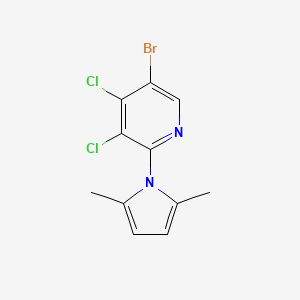
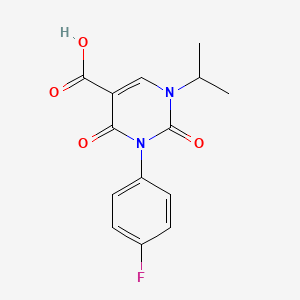
![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)